[5-(methylsulfanyl)-1-benzofuran-2-yl]methanol
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Overview
Description
[5-(methylsulfanyl)-1-benzofuran-2-yl]methanol is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring This particular compound features a methylsulfanyl group at the 5-position and a methanol group at the 2-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(methylsulfanyl)-1-benzofuran-2-yl]methanol typically involves the construction of the benzofuran ring followed by the introduction of the methylsulfanyl and methanol groups. One common method for synthesizing benzofuran derivatives is through the cyclization of o-hydroxyaryl ketones with appropriate reagents. For instance, the reaction of 2-hydroxyacetophenone with sulfur and a methylating agent can yield the desired benzofuran derivative.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or copper are frequently used to facilitate the cyclization reactions. Additionally, the use of microwave-assisted synthesis has been explored to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
[5-(methylsulfanyl)-1-benzofuran-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
Chemistry
In chemistry, [5-(methylsulfanyl)-1-benzofuran-2-yl]methanol is used as a building block for synthesizing more complex molecules
Biology
Biologically, benzofuran derivatives have shown promise as antimicrobial and antiviral agents. The presence of the methylsulfanyl group can enhance the compound’s ability to interact with biological targets, making it a valuable candidate for drug development.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic effects. They have been studied for their anti-inflammatory, anticancer, and neuroprotective properties.
Industry
Industrially, benzofuran derivatives are used in the production of dyes, polymers, and other materials. Their stability and reactivity make them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [5-(methylsulfanyl)-1-benzofuran-2-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound used for its biological activities.
Uniqueness
What sets [5-(methylsulfanyl)-1-benzofuran-2-yl]methanol apart from these similar compounds is the presence of the methylsulfanyl group, which can enhance its biological activity and specificity. This unique structural feature allows for more targeted interactions with biological molecules, potentially leading to more effective therapeutic applications.
Properties
CAS No. |
918821-64-4 |
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Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
(5-methylsulfanyl-2-benzofuran-1-yl)methanol |
InChI |
InChI=1S/C10H10O2S/c1-13-8-2-3-9-7(4-8)6-12-10(9)5-11/h2-4,6,11H,5H2,1H3 |
InChI Key |
FLPHAOZASOEVOD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=COC(=C2C=C1)CO |
Purity |
95 |
Origin of Product |
United States |
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